![molecular formula C25H21N7O2 B3025774 N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide CAS No. 2479378-45-3](/img/structure/B3025774.png)
N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide
Übersicht
Beschreibung
The compound “N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide” is an adenosine receptor inhibitor. It has good inhibitory activity on adenosine A 2A receptors and good subtype selectivity .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesis can also be achieved by using solid support catalysts such as Al2O3, and TiCl4 .Molecular Structure Analysis
The compound has a novel structure and falls in the category of nitrogen heterocycles, which are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .Chemical Reactions Analysis
The active target compounds displayed excellent selectivity against the EGFR high-expressed HeLa cells . When the substituents on the aniline ring were electron-withdrawing groups, the target compounds had nearly no antitumor activity against the HeLa cells .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
A series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for antimicrobial activity. One such compound demonstrated significant potency against A. niger, even surpassing the efficacy of the reference drug Fluconazole (Punia et al., 2021).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes, along with the ligands used, displayed significant antioxidant activity as determined by various in vitro assays (Chkirate et al., 2019).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a related compound, have been synthesized and assessed for anti-inflammatory activity. Among these, several compounds showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Synthesis of Novel Heterocycles
Research has focused on the synthesis of novel heterocyclic compounds incorporating various moieties. These studies contribute to expanding the scope of compounds structurally related to the specified chemical (Bondock et al., 2015).
Antitubercular and Antimicrobial Potential
A study synthesized and evaluated compounds for their antitubercular and antimicrobial potential. The structure-activity relationship of these compounds was established, contributing to the field of antimicrobial research (Deohate & Mulani, 2020).
Anticancer and Antimicrobial Activities
Some new heterocycles based on antipyrine have been synthesized, and their anticancer and antimicrobial activities were evaluated, contributing to the understanding of the medicinal potential of such compounds (Riyadh et al., 2013).
Wirkmechanismus
Target of Action
PRGL493, also known as N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide, is a potent and selective inhibitor of the enzyme Acyl-CoA synthetase 4 (ACSL4) . ACSL4 is an isoenzyme of the fatty acid ligase-coenzyme-A family that plays a crucial role in arachidonic acid metabolism and steroidogenesis .
Mode of Action
PRGL493 interacts with ACSL4 and inhibits its activity . Specifically, it inhibits the transformation of arachidonic acid into arachidonoyl-CoA , a key step in the metabolism of arachidonic acid .
Biochemical Pathways
The inhibition of ACSL4 by PRGL493 affects several biochemical pathways. ACSL4 is involved in the development of tumor aggressiveness in breast and prostate tumors through the regulation of various signal transduction pathways . By inhibiting ACSL4, PRGL493 can disrupt these pathways, potentially reducing tumor growth and therapeutic resistance .
Pharmacokinetics
It has been shown to inhibit tumor growth in a PC3 mouse xenograft model when administered at a dose of 0.25 mg/kg .
Result of Action
PRGL493 has been shown to block cell proliferation and tumor growth in both breast and prostate cellular and animal models . It also sensitizes tumor cells to chemotherapeutic and hormonal treatment . Moreover, PRGL493 inhibits de novo steroid synthesis in testis and adrenal cells, in a mouse model and in prostate tumor cells .
Action Environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGOBIYAPLFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



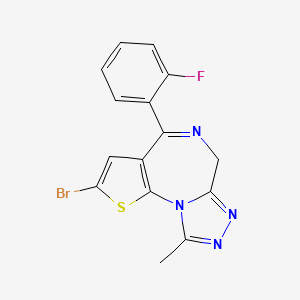
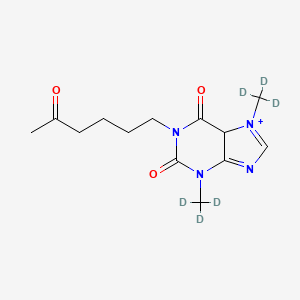
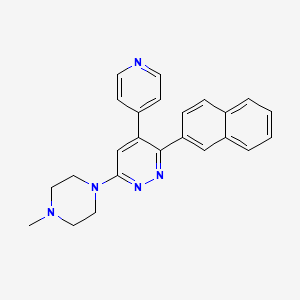
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
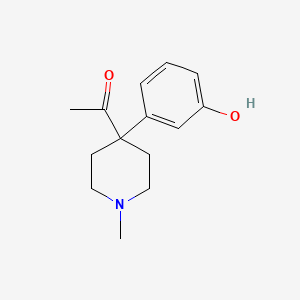
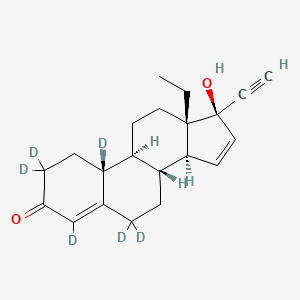
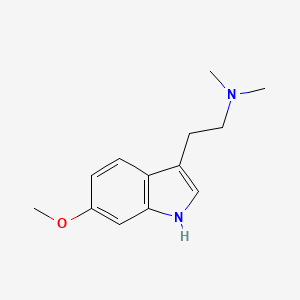
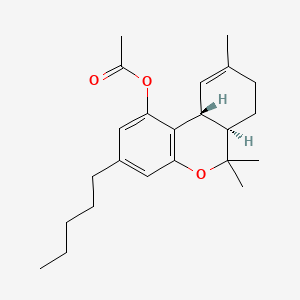

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
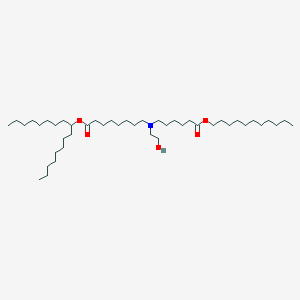
![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)